molecular formula C17H20N2O6S2 B2614338 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 946214-80-8

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2614338
CAS RN: 946214-80-8
M. Wt: 412.48
InChI Key: NSNNWUJARFVMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide, also known as DTNB, is a chemical compound used in scientific research. It is a yellowish crystalline powder that is soluble in water and organic solvents. DTNB is commonly used in biochemical assays to measure the concentration of thiol compounds, such as glutathione, in biological samples.

Scientific Research Applications

  • Antimycobacterial Activity : A study on thiourea derivatives bearing benzenesulfonamide moiety indicated significant activity against Mycobacterium tuberculosis, with certain compounds exhibiting high antimicrobial potency (Ghorab et al., 2017).

  • COX-2 Inhibition : Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives revealed their potential as selective cyclooxygenase-2 (COX-2) inhibitors, with significant implications for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

  • Cancer Therapeutics : A study focused on the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs for their potential as cancer therapeutics. It identified certain structural motifs essential for chemical modification to improve pharmacological properties (Mun et al., 2012).

  • Antioxidant Activity in Lubricating Oils : Some quinazolone derivatives, including those with a benzenesulfonamide moiety, were evaluated for their antioxidant and corrosion inhibiting properties in lubricating oils (Habib et al., 2014).

  • Supramolecular Architecture : Research on N-aryl-2,5-dimethoxybenzenesulfonamides showed their ability to form different supramolecular architectures, influenced by weak intermolecular interactions (Shakuntala et al., 2017).

  • Antibacterial and Anti-inflammatory Potential : A study on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides revealed promising antibacterial and anti-inflammatory properties (Abbasi et al., 2017).

  • Metal Ion Sensing : A study developed highly efficient Co2+ ions sensors based on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), indicating its potential use in environmental and healthcare applications (Sheikh et al., 2016).

  • Anti-Pancreatic Cancer Activities : The compound KCN1, a novel synthetic sulfonamide, showed significant in vitro and in vivo anti-cancer activities against pancreatic cancer, suggesting its potential as a therapeutic agent (Wang et al., 2012).

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S2/c1-24-15-8-9-16(25-2)17(12-15)27(22,23)18-13-4-6-14(7-5-13)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNNWUJARFVMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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